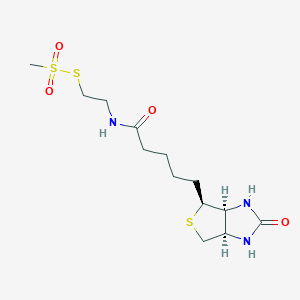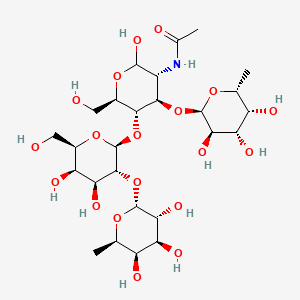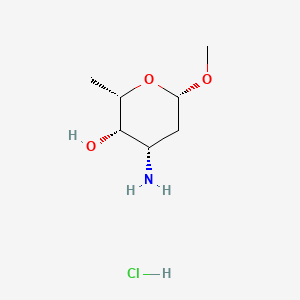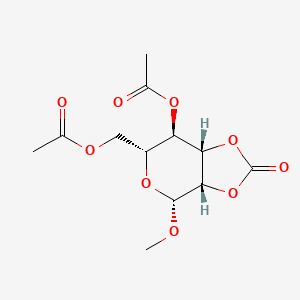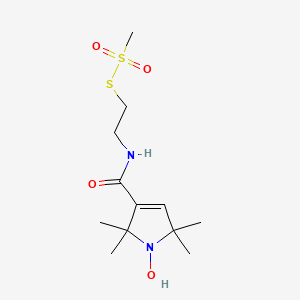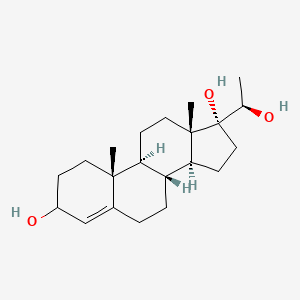
(20R)-Pregn-4-ene-3,17,20-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule and their bonds. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Functional Graphene Nanomaterials
Biointeractions and Biological Applications : Functional graphene nanomaterials (FGNs) exhibit unique physical and chemical properties, including the physiological ability to interact with bioorganisms. This makes FGNs suitable for a variety of biological applications, such as drug/gene delivery, phototherapy, and bioimaging. FGNs' ability to adsorb and concentrate nutrition factors from physiological media can promote cell colonization by enhancing the microenvironment for cell adhesion and growth. Moreover, FGNs can mediate cellular signaling and biological performance through physical or chemical stimulation, pointing to their potential in designing multifunctional biological platforms (Cheng et al., 2017).
Engineered Nanomaterials in the Environment
Environmental Concentrations and Analytical Studies : The widespread use of engineered nanomaterials (ENMs) has led to their release into the environment, necessitating studies on their environmental concentrations. Modeling and analytical studies provide insights into the concentrations of ENMs in various environmental matrices, such as surface waters and soils. However, the field faces challenges due to gaps in knowledge regarding ENM production, application, and release, as well as the need for specific analytical methods for ENM detection and quantification (Gottschalk et al., 2013).
Geopolymerisation in the Minerals Industry
Sustainable Development and Utilization of Wastes : Geopolymers are alumino-silicate materials with applications ranging from construction to waste containment. The geopolymer technology, focusing on the utilization of mining and metallurgical wastes, aims at sustainable development within the minerals sector. This technology holds promise for reducing the environmental impact of the building sector by employing waste materials in the synthesis of geopolymers with advanced properties (Komnitsas & Zaharaki, 2007).
Mechanism of Action
Target of Action
It is identified as a potential steroid metabolite in smith-lemli-opitz syndrome , suggesting that it may interact with enzymes or receptors involved in steroid metabolism or signaling.
Biochemical Pathways
(20R)-Pregn-4-ene-3,17,20-triol is a potential steroid metabolite, suggesting that it is involved in the steroid biosynthesis pathway .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,15-18,22-24H,4-11H2,1-3H3/t13-,15?,16-,17+,18+,19+,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTALZCXADTAOJ-SLYVCNJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(CC[C@]34C)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858331 |
Source


|
| Record name | (20R)-Pregn-4-ene-3,17,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
384342-63-6 |
Source


|
| Record name | (20R)-Pregn-4-ene-3,17,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




